Mart-1(27-35)(human)
Description
Background on Melan-A/MART-1 Protein and its Biological Context
Melan-A, also known as Melanoma Antigen Recognized by T-cells 1 (MART-1), is a protein encoded by the MLANA gene in humans. ebi.ac.ukwikipedia.org It is a melanocyte differentiation antigen, meaning it is primarily expressed in normal melanocytes—the cells responsible for producing melanin (B1238610)—and is also found in the retina. ontosight.aisigmaaldrich.combpsbioscience.com The protein plays a crucial role in the biogenesis of melanosomes, the organelles where melanin is synthesized and stored, by ensuring the stability of another protein called PMEL (also known as gp100). ebi.ac.uknovusbio.com
Due to its specific expression in melanocytic lineages, Melan-A/MART-1 is a valuable biomarker for the diagnosis of melanoma. ontosight.ai Its presence on the surface of the majority of melanoma cells makes it a significant target for the immune system. ontosight.aibpsbioscience.com Two independent research groups first identified and named this antigen in 1994: one group termed it MART-1, while the other named it Melan-A. wikipedia.orgcriver.com
The Immunodominant Epitope MART-1(27-35)(human) and HLA-A*0201 Restriction
Within the full-length Melan-A/MART-1 protein, a specific fragment consisting of amino acids 27 through 35 has been identified as an immunodominant epitope. cpcscientific.comnih.gov This nonamer peptide, with the amino acid sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (AAGIGILTV), is recognized by a majority of melanoma-specific cytotoxic T lymphocytes (CTLs). sigmaaldrich.comcpcscientific.combiorbyt.com
The recognition of this peptide by T cells is highly specific and is restricted by a particular Major Histocompatibility Complex (MHC) class I molecule called HLA-A0201. cpcscientific.commedchemexpress.comaacrjournals.org This means that the MART-1(27-35) peptide is presented on the surface of melanoma cells by the HLA-A0201 molecule, and only T cells with a T-cell receptor (TCR) capable of binding to this specific peptide/MHC complex can recognize and initiate an attack on the tumor cell. ontosight.ai The HLA-A*0201 allele is prevalent in the Caucasian population, a group frequently affected by melanoma, making the MART-1(27-35) epitope a particularly relevant target for a large patient population. aai.org
Direct isolation of peptides from the surface of melanoma cells has confirmed that MART-1(27-35) is a naturally processed and presented epitope. nih.gov While other peptides from the MART-1 protein, such as the decamer MART-1(26-35), are also recognized by T cells, the nonamer MART-1(27-35) has been identified as the immunodominant form found on melanoma cells. bpsbioscience.comnih.gov
Significance in Cellular Immunity Research
The discovery and characterization of the MART-1(27-35) epitope have had a profound impact on the field of cellular immunity and cancer immunotherapy. ontosight.ai This peptide serves as a model antigen for studying the fundamental mechanisms of T-cell recognition, activation, and anti-tumor immunity.
Key areas of research involving MART-1(27-35) include:
Vaccine Development: The peptide has been a central component in the development of therapeutic cancer vaccines aimed at stimulating a patient's own immune system to target and destroy melanoma cells. ontosight.ai
Adoptive Cell Therapy: Research has focused on isolating, expanding, and re-infusing T cells that are specific for the MART-1(27-35) epitope to treat patients with metastatic melanoma. bpsbioscience.comontosight.ai
Understanding Immunodominance: The strong and focused immune response to this particular peptide provides a valuable system for investigating why the immune system prioritizes certain epitopes over others. aai.org
Monitoring Immune Responses: The MART-1(27-35) peptide is used in laboratory assays to quantify the frequency and function of melanoma-specific T cells in patients, which can be a valuable tool for monitoring the effectiveness of immunotherapies. aai.orgaai.org
The study of MART-1(27-35) has also revealed the coexistence of both CD8+ (cytotoxic) and CD4+ (helper) T-cell responses to the Melan-A/MART-1 protein, highlighting the complex and coordinated nature of the anti-tumor immune response. pnas.org
Structure
2D Structure
Properties
Molecular Formula |
C39H71N9O13 |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
DJBCPXAFOLJFOX-HADYAWPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Antigen Processing and Presentation
Proteasomal Processing of MART-1 Precursor Protein
The generation of the MART-1(27-35) epitope, with the amino acid sequence AAGIGILTV, begins with the proteolytic degradation of the full-length MART-1 protein (also known as Melan-A) within the cell's cytoplasm. bpsbioscience.comabbiotec.com This crucial step is primarily carried out by the proteasome, a large multi-catalytic protease complex. The standard proteasome is responsible for the routine turnover of intracellular proteins, generating a vast pool of peptides.
However, the efficiency and nature of epitope generation can be significantly altered by the immunoproteasome. The immunoproteasome is a specialized form of the proteasome whose expression is induced by inflammatory cytokines like interferon-gamma (IFN-γ). Studies have shown that different types of proteasomes can have varied effects on the production of MART-1 epitopes. For instance, the presence of the proteasome activator PA28 can hinder the generation of the related MART-1(26-35) decapeptide epitope. nih.gov Furthermore, proteasome inhibitors have been observed to prevent the generation of the MART-1(27-35) antigen, highlighting the proteasome's essential role in its processing. researchgate.net In some cellular contexts, immunoproteasomes in dendritic cells have been found to prevent the presentation of the MART-1(27-35) epitope, suggesting a complex regulatory mechanism that can shape the antigenic peptide repertoire. aai.org
Role of Endoplasmic Reticulum-Associated Aminopeptidases (ERAPs) in Epitope Generation
Following their generation in the cytoplasm, peptide precursors are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). mdpi.com Inside the ER, these precursors, which are often longer than the final epitope, undergo further trimming at their N-terminus to achieve the optimal length for MHC class I binding, typically 8-10 amino acids. This trimming is performed by Endoplasmic Reticulum-Associated Aminopeptidases, primarily ERAP1 and ERAP2. mdpi.com
These aminopeptidases play a dual role in shaping the final peptidome presented by the cell. They are critical for generating the precise N-terminus of many epitopes, including MART-1. nih.gov However, ERAPs can also destroy potential epitopes through excessive trimming. Research indicates that ERAP1 is involved in the generation of the MART-1(26-35) epitope but can also lead to its destruction through over-trimming. nih.govnih.gov Consequently, the inhibition or downregulation of ERAP1 has been shown to enhance the recognition of melanoma cells by MART-1-specific T cells, suggesting that the enzyme's activity level is a critical determinant of this epitope's availability for immune surveillance. nih.gov
Loading onto Major Histocompatibility Complex Class I Molecules (HLA-A*0201)
The MART-1(27-35) nonapeptide (AAGIGILTV) is an immunodominant epitope recognized by CTLs in the context of the human leukocyte antigen (HLA) class I allele, HLA-A0201. nih.govanaspec.comaai.org The binding of the peptide into the groove of the HLA-A0201 molecule is a prerequisite for its presentation on the cell surface.
The natural MART-1(27-35) peptide is considered to have a suboptimal and relatively unstable binding to HLA-A0201. nih.govnih.govfrontiersin.org This is primarily because it lacks a canonical amino acid residue, such as leucine (B10760876) or methionine, at the primary anchor position 2 (P2), which is crucial for high-affinity binding to the HLA-A0201 molecule. nih.govresearchgate.net
To improve immunogenicity, researchers have developed peptide analogues with single amino acid substitutions. A common strategy involves replacing the alanine (B10760859) at P2 with a leucine (generating the sequence LAGIGILTV), which significantly enhances binding affinity and the stability of the peptide-MHC complex. nih.govsb-peptide.com However, surprisingly, analogues that bind more efficiently to HLA-A*0201 are sometimes poorly recognized by tumor-reactive CTLs, indicating that high affinity alone does not guarantee improved T-cell recognition. nih.govresearchgate.net
Table 1: MART-1 Peptide Analogues and their Binding Characteristics to HLA-A*0201
| Peptide Name | Sequence | Modification from Native MART-1(27-35) | Effect on HLA-A*0201 Binding |
|---|---|---|---|
| MART-1(27-35) | AAGIGILTV | Native Peptide | Suboptimal/Weak Binding nih.govfrontiersin.org |
| MART-1(26-35) | EAAGIGILTV | N-terminal Extension | Tightly Binds nih.gov |
| A27L Analogue | ELAGIGILTV | A to L at position 2 of the decapeptide | Higher Affinity than Native sb-peptide.com |
| 1L Superagonist | LAGIGILTV | A to L at position 1 of the nonapeptide | Enhanced T-cell stimulation researchgate.net |
| ALG Analogue | ALGIGILTV | A to L at position 2 of the nonapeptide | Strengthened MHC Binding frontiersin.org |
Conformational Dynamics of Peptide-MHC Complexes upon Binding
The interaction between the MART-1(27-35) peptide and the HLA-A*0201 molecule involves specific conformational arrangements that are critical for recognition by a T-cell receptor (TCR). X-ray crystallography studies have provided detailed insights into the three-dimensional structure of this complex.
The native MART-1(27-35) peptide (AAGIGILTV) adopts a relatively rigid, extended conformation when settled in the binding groove of HLA-A*0201. nih.gov This conformation presents a specific surface for TCR interaction. In contrast, the related MART-1(26-35) decamer (EAAGIGILTV) and certain peptide analogues adopt a strikingly different "bulged" conformation, where the peptide backbone arches away from the floor of the MHC groove. nih.govresearchgate.net
Interestingly, modifications designed to enhance MHC binding can introduce significant conformational flexibility. For example, substituting the alanine at P2 with a leucine (the ALG variant) results in a peptide that can adopt multiple conformations within the binding groove. frontiersin.org This conformational heterogeneity, confirmed by both crystallography and Nuclear Magnetic Resonance (NMR), is thought to be entropically unfavorable for TCR binding, potentially explaining why some high-affinity analogues are poor T-cell agonists. frontiersin.org Molecular dynamics simulations have further shown that alterations in the peptide sequence can influence the flexibility and motions of the HLA-A*0201 helices themselves, demonstrating that the peptide plays an active role in shaping the dynamic landscape of the entire pMHC complex presented to T cells. frontiersin.orgoup.com
Table 2: Structural Characteristics of MART-1 Peptides in Complex with HLA-A*0201
| Peptide Variant | PDB ID | Resolution (Å) | Peptide Conformation | Key Findings | Reference |
|---|---|---|---|---|---|
| MART-1(27-35) (AAGIGILTV) | 3QFD | 1.95 | Extended | Native peptide adopts a single, extended conformation. | nih.gov |
| MART-1(26-35) (EAAGIGILTV) | 3GSO | 2.50 | Bulged | Decamer adopts a bulged conformation, different from the nonamer. | nih.gov |
| ALG nonamer (ALGIGILTV) | 3GSP | 2.10 | Multiple | Anchor-modified peptide shows multiple backbone conformations. | frontiersin.orgnih.gov |
| ELA decamer (ELAGIGILTV) | 1JF1 | 2.50 | Bulged | Anchor-modified decamer also adopts a bulged conformation. | researchgate.net |
Structural Biology of Mart 1 27 35 Human Recognition
Crystallographic Analysis of MART-1(27-35)/HLA-A2 Complexes
Crystallographic studies have provided high-resolution insights into the interaction between the MART-1(27-35) peptide and the HLA-A2 molecule. nih.govresearchgate.net These analyses have revealed the precise atomic arrangement of the peptide within the binding groove of the HLA-A2 protein, shedding light on the conformational dynamics that govern this interaction. nih.govresearchgate.net
The conformation of the MART-1 peptide within the HLA-A2 binding groove is not static and can adopt distinct forms. nih.govresearchgate.net Research has identified two primary conformations: a "bulged" and an "extended" conformation. nih.govresearchgate.net The native MART-1(27-35) nonamer (sequence AAGIGILTV), contrary to some initial predictions, adopts an extended conformation. nih.gov This extended form is characterized by a relatively linear path of the peptide backbone within the groove. researchgate.net
In contrast, the overlapping decamer MART-1(26-35) (sequence EAAGIGILTV) and certain modified nonamers, such as the 27(L)-35 variant (LAGIGILTV), assume a bulged conformation. nih.govresearchgate.net This bulged structure is forced by the presence of an additional amino acid in the decamer, causing the peptide to arch upwards in the center of the binding groove. nih.gov The ability of the MART-1 peptide to adopt these different conformations highlights the plasticity of the HLA-A2 binding groove. nih.gov
The specific conformation adopted by the MART-1 peptide is a direct consequence of its length and the identity of amino acids at key positions, particularly at the N-terminus. nih.govresearchgate.net The addition of a single amino acid, as seen in the decamer versus the nonamer, is sufficient to induce a dramatic shift from an extended to a bulged conformation. nih.govnih.gov
Furthermore, modifications to the amino acids at the first and second positions of the nonamer can also influence its conformation. For instance, the native AAG nonamer adopts an extended conformation, while the A1L-modified LAG nonamer adopts a bulged one. nih.govresearchgate.net This demonstrates that even subtle changes in the peptide sequence can have significant structural consequences within the confines of the HLA-A2 binding groove. nih.gov
Table 1: Conformations of MART-1 Peptides in the HLA-A2 Binding Groove
| Peptide | Sequence | Length | Conformation |
|---|---|---|---|
| MART-1(27-35) (AAG nonamer) | AAGIGILTV | 9 | Extended |
| MART-1(26-35) (EAA decamer) | EAAGIGILTV | 10 | Bulged |
| MART-1(27-35) A1L (LAG nonamer) | LAGIGILTV | 9 | Bulged |
| MART-1(27-35) A2L (ALG nonamer) | ALGIGILTV | 9 | Extended |
Structural Basis of T-Cell Receptor (TCR)-pMHC Interaction
The recognition of the MART-1(27-35)/HLA-A2 complex (pMHC) by a T-cell receptor is the critical event that initiates an anti-tumor immune response. mdpi.com Structural studies of TCR-pMHC complexes have elucidated the molecular details of this interaction, including the orientation of the TCR and the mechanisms that determine its specificity. nih.govpnas.org
The TCR docks onto the pMHC complex in a generally conserved diagonal orientation, with the variable domains of the TCR positioned over the peptide and the alpha-helices of the HLA-A2 molecule. d-nb.inforesearchgate.net The complementarity-determining region (CDR) loops of the TCR are primarily responsible for making contact with the pMHC. pnas.org The hypervariable CDR3 loops are typically centered over the peptide, playing a key role in peptide recognition, while the germline-encoded CDR1 and CDR2 loops primarily interact with the MHC helices. mdpi.com The total buried surface area in the TCR-pMHC interface is a significant factor in the stability of the interaction. pnas.org
The TCRs DMF4 and DMF5, both used in cancer gene therapy, recognize the MART-1 antigen but exhibit distinct mechanisms of cross-reactivity between the nonamer and decamer forms of the peptide. nih.govaai.org
The DMF4 TCR accommodates the structural differences between the nonamer and decamer by altering its binding orientation. nih.govresearchgate.net It rotates approximately 15 degrees when switching between the two peptide complexes, with the CDR3β loop acting as a pivot point. researchgate.net This change in orientation is accompanied by a conformational shift in the nonamer peptide upon DMF4 binding, making it structurally more similar to the decamer. nih.gov
In contrast, the DMF5 TCR demonstrates a more rigid binding mode, engaging both the nonamer and decamer complexes in an identical orientation. nih.govresearchgate.net This is achieved through a permissive architecture that can accommodate the differences between the two peptides without requiring a change in the TCR's position. nih.gov This simpler mode of cross-reactivity is associated with a higher binding affinity for both ligands. nih.govaai.org
Table 2: Comparison of DMF4 and DMF5 TCR Recognition of MART-1 Peptides
| TCR | Recognition of Nonamer vs. Decamer | Binding Orientation | Associated Affinity |
|---|---|---|---|
| DMF4 | Different | Alters orientation | Lower |
| DMF5 | Identical | Maintained | Higher |
Biophysical Characterization of Peptide-MHC and TCR-pMHC Binding Affinities and Kinetics
The stability and kinetics of the interactions between the MART-1 peptide and HLA-A2, and between the resulting pMHC complex and the TCR, are critical determinants of the immune response. nih.govnih.gov These parameters are often measured using techniques like surface plasmon resonance (SPR). nih.gov
The native MART-1(27-35) nonamer binds to HLA-A2 with relatively weak affinity, which is attributed to a suboptimal anchor residue at the second position. frontiersin.org Modifications to this anchor residue, such as the A2L substitution in the decamer, can significantly enhance binding to HLA-A2. d-nb.infoaai.org
The affinity of TCRs for the MART-1/HLA-A2 complex is typically in the micromolar range. aai.org The DMF5 TCR generally exhibits a higher affinity for the MART-1 pMHC than the DMF4 TCR. aai.org Kinetic analyses, which measure the on-rate (k_on) and off-rate (k_off) of the interaction, provide further insights. nih.gov A slower off-rate, indicating a longer-lasting interaction, is often correlated with more potent T-cell activation. aai.org Studies have shown that enhancing the affinity of a TCR, for instance through targeted mutations, can lead to improved T-cell potency. aai.org However, this can also increase the risk of cross-reactivity with other, similar peptides. nih.gov
Table 3: Binding Affinities and Kinetics of MART-1 Interactions
| Interaction | Molecules Involved | Key Findings |
|---|---|---|
| Peptide-MHC Binding | MART-1(27-35) and HLA-A2 | Native nonamer has weak affinity; anchor modifications can increase affinity. d-nb.infofrontiersin.org |
| TCR-pMHC Binding | DMF4/DMF5 and MART-1/HLA-A2 | Affinities are in the micromolar range; DMF5 generally has a higher affinity than DMF4. aai.org |
| Binding Kinetics | TCR and pMHC | Slower off-rates are often associated with stronger T-cell responses. aai.org |
T Cell Receptor Tcr Biology and Epitope Specificity
Characterization of MART-1(27-35)-Reactive T-Cell Clones
CD8+ CTLs are the primary effector cells that recognize and kill melanoma cells presenting the MART-1(27-35) peptide on their surface in the context of HLA-A2.1. nih.gov Studies have successfully generated MART-1(27-35)-specific CTLs in vitro from the peripheral blood lymphocytes (PBLs) of both healthy donors and melanoma patients. aai.org These CTLs demonstrate specific cytotoxic activity against target cells pulsed with the MART-1(27-35) peptide. aai.orgaacrjournals.org
The self-peptide MART-1(27-35) is an epitope derived from the melanocyte/melanoma protein Melan-A/MART-1 and is a common target for CD8+ T cells found in the tumor-infiltrating lymphocytes (TILs) of HLA-A2.1 positive melanoma patients. nih.gov However, despite their presence, these CTLs often appear to be ineffective at mediating tumor regression in vivo. nih.gov Research has identified several self-derived peptide analogues of MART-1(27-35) that act as partial agonists or antagonists. nih.gov These analogues can elicit partial CTL responses, such as cytokine release without full cytolytic activity, or inhibit the recognition of the actual MART-1(27-35) epitope. nih.gov This suggests that the in vivo encounter with these self-peptide analogues might contribute to the maintenance of these CTLs but ultimately impair their anti-tumor effectiveness. nih.gov
Furthermore, circulating CD8+ T cells specific for MART-1(27-35) have been identified in patients with metastatic melanoma. stanford.edu These cells can exhibit distinct phenotypes, including a memory/effector phenotype and a previously un-described phenotype expressing both naive and effector cell markers. stanford.edu Interestingly, in some cases, these clonally expanded T-cell populations were found to be functionally unresponsive or anergic, unable to lyse melanoma target cells directly. stanford.edu
A modified version of the MART-1 peptide, MART-1:27-35(27L), where leucine (B10760876) is substituted for alanine (B10760859) at position 27, has been shown to increase the immunogenicity of the peptide. cancer.gov This has been utilized to isolate and expand MART-1 specific T-lymphocytes for potential therapeutic use. cancer.gov
While CD8+ T cells are direct killers, CD4+ T cells play a crucial role in orchestrating and sustaining the anti-tumor immune response. nih.gov A significant advancement has been the engineering of CD4+ T cells to express an MHC class I-restricted TCR specific for the MART-1(27-35) epitope. nih.govresearchgate.net These engineered CD4+ T cells demonstrate multifunctional capabilities. They can proliferate, produce a range of cytokines (including IFN-γ, TNF-α, and IL-2), and directly lyse target cells expressing the MART-1(27-35) peptide. nih.govresearchgate.net
Crucially, these TCR-engineered CD4+ T cells can provide "help" to CD8+ T cells. nih.govresearchgate.net In co-culture experiments, the presence of these engineered CD4+ T cells significantly enhanced the expansion of MART-1(27-35)-specific CD8+ T cells when stimulated with the peptide. nih.govresearchgate.net This helper function is vital for generating a robust and long-lasting CTL response. grantome.com The ability of a single TCR-engineered CD4+ T cell to perform multiple functions highlights their potential utility in cancer immunotherapy strategies. nih.gov
TCR Repertoire Analysis and Clonality of MART-1(27-35) Specific Responses
The TCR repertoire refers to the total diversity of TCRs within an individual. Analysis of the TCR repertoire specific for MART-1(27-35) reveals important aspects of the natural and therapy-induced immune response to this tumor antigen.
Studies analyzing matched PBLs and TILs from melanoma patients have shown that the TCR repertoire reactive to MART-1(27-35) differs from patient to patient. nih.gov While there is a predominant usage of a different variable beta chain (BV) in each patient's reactive T cells, these are derived from multiple clonotypes. nih.gov This indicates a broad, rather than a limited and predictable, TCR subfamily response to this specific tumor-associated antigen. nih.gov However, a similar pattern of expansion is often observed in both PBLs and TILs from the same patient, with identical T-cell clonotypes present in both compartments, suggesting they have the same potential for antigen-driven expansion. nih.gov
In-depth analysis of tumor-infiltrated lymph nodes from HLA-A2+ melanoma patients has revealed a broad diversity in the Melan-A/MART-1-specific immune TCR repertoires in terms of both TCR beta chain variable gene usage and clonal composition. aacrjournals.org This contrasts with some viral responses where a more restricted TCR repertoire is often seen. aacrjournals.org
Interestingly, some studies have identified a single, naturally primed T-cell clone that dominates the CD8+ T-cell response to the Melan-A/MART-1 antigen in certain patients. aai.org This dominant clone can express a high-avidity TCR, efficiently kill tumor cells, and persist over long periods. aai.org
The clonality of the TCR repertoire can also be an indicator of the immune system's response to cancer and its treatment. A higher clonality, meaning the expansion of a few specific T-cell clones, within TILs has been associated with a better response to some immunotherapies in melanoma. mdpi.com
Modulation of TCR Affinity and Specificity through Engineering
Given the therapeutic potential of TCR-based therapies, significant effort has been dedicated to engineering TCRs with improved properties for recognizing the MART-1(27-35) epitope.
Structure-based design has emerged as a powerful tool to enhance the binding affinity of TCRs for their peptide-MHC targets. nih.govaai.org By analyzing the crystal structure of a TCR, such as the DMF5 TCR, in complex with the MART-1(27L)-HLA-A2, researchers can predict specific point mutations that will improve binding. nih.govaai.org This approach has successfully led to the creation of mutated TCRs with improved T-cell activation potency while maintaining a high degree of specificity for the target antigen. nih.govaai.org
For example, the structure of the high-affinity TCR DMF5 with mutations α-D26Y and β-L98W in complex with MART-1(27-35) and HLA-A2 has been determined, providing detailed insights into the molecular interactions. rcsb.org This knowledge can be used to further refine TCR design to enhance on-target specificity and minimize off-target cross-reactivity, a critical consideration for the safety of TCR-based therapies. rcsb.org
Mutational analysis is a key component of understanding and engineering TCR-pMHC interactions. The two overlapping epitopes from the MART-1/Melan-A protein, the 27-35 nonamer and the 26-35 decamer, present strikingly different conformations when bound to HLA-A2. nih.govnih.gov Despite these structural differences, many clonally distinct T cells show broad cross-reactivity towards both ligands. nih.govnih.gov
The DMF4 and DMF5 TCRs, both used in cancer gene therapy, cross-react with the MART-1 nonamer and decamer through fundamentally different mechanisms. nih.govaai.org The DMF4 TCR alters its orientation to accommodate the differences in the peptides, while the DMF5 TCR engages both peptide-MHC complexes in an identical manner. nih.gov
Furthermore, modifications to the peptide sequence can have unexpected effects on TCR recognition. For instance, replacing the second alanine of the MART-1(27-35) nonamer with leucine, while strengthening MHC binding, can eliminate antigenicity for multiple T-cell clones. frontiersin.org This has been linked to the modified peptide adopting multiple conformations in the binding groove, which can negatively impact TCR recognition. frontiersin.org These findings underscore the complex and sometimes unpredictable nature of TCR specificity and highlight the importance of detailed mutational and structural analysis in the design of effective immunotherapies. researchgate.net
Peptide Analogues and Modified Epitopes
Design and Synthesis of MART-1(27-35) Variants
The rational design of MART-1(27-35) variants involves targeted substitutions at key positions within the peptide sequence to modulate its interaction with the HLA-A2 molecule and the T-cell receptor (TCR).
A primary strategy to enhance peptide immunogenicity is the modification of amino acids at anchor positions, which are critical for binding to the MHC molecule. nih.gov For the MART-1(27-35) peptide binding to HLA-A2, the residues at position 2 (P2) and position 9 (P9) are the primary anchors.
The native peptide has an Alanine (B10760859) (Ala) at P2 (position 28 of the full protein), which is a suboptimal anchor for HLA-A2. acs.org Substituting this Ala with Leucine (B10760876) (Leu), a preferred anchor residue, creating the [Leu28]MART-1(27-35) or A2L analogue, significantly improves binding affinity and stability of the peptide-MHC complex. acs.orgnih.gov However, this enhanced binding does not always translate to improved antigenicity. In fact, the A2L modification often leads to a dramatic reduction or complete loss of recognition by a wide range of T-cell clones that recognize the native peptide. nih.govnih.gov This disconnect is attributed to increased flexibility in both the peptide and the MHC molecule upon anchor modification, which negatively impacts TCR binding. frontiersin.orgnih.gov
In contrast, a different anchor modification at the N-terminus of the peptide, substituting the Alanine at P1 (position 27) with a Leucine (A27L or 1L), has been shown to create a potent "superagonist." researchgate.netnih.gov This singly substituted peptide, LAGIGILTV (1L), induces specific T-cells with enhanced immunological functions in vitro more efficiently than the native peptide. researchgate.netnih.govoup.com
| Modification | Sequence | Effect on HLA-A2 Binding | Effect on T-Cell Recognition | Classification |
|---|---|---|---|---|
| Native | AAGIGILTV | Weak/Suboptimal | Baseline | Native Epitope |
| A2L (Ala28 -> Leu) | ALGIGILTV | Significantly Improved | Reduced or Abolished | Heteroclitic Peptide |
| 1L (Ala27 -> Leu) | LAGIGILTV | Not significantly changed | Significantly Enhanced | Superagonist |
Another innovative approach to modifying the MART-1(27-35) epitope involves the incorporation of non-natural beta-amino acid residues. acs.orgnih.gov This strategy aims to create epitope mimics with high MHC binding capacity. nih.gov Researchers have synthesized double-substituted analogues that combine a Leu for Ala substitution at the P2 anchor residue with a beta-amino acid substitution at various other positions, particularly those presumed to be TCR contact residues. acs.orgnih.govacs.org
While the P2 anchor modification alone is detrimental to antigenic activity, combining it with a β-amino acid substitution can partially restore recognition by tumor-infiltrating lymphocytes (TILs). acs.orgnih.gov For instance, the analogue [Leu28,β-HIle30]MART-1(27-35) displays both a higher affinity for HLA-A2 and a more stable peptide-MHC complex compared to the single [Leu28] modification. acs.orgnih.gov The introduction of the beta-amino acid may help to counteract unfavorable conformational changes induced by the anchor residue substitution, thereby preserving the peptide's ability to be recognized by the TCR. acs.orgsemanticscholar.org
Enhanced Immunogenicity and Antigenicity of Superagonist Peptides
Superagonist peptides are variants that elicit a stronger immune response than the native epitope. The MART-1(27-35) analogue with a Leucine substitution at position 1 (1L) is a prime example of a superagonist. researchgate.netnih.gov T-cells generated in response to the 1L peptide (anti-1L T-cells) demonstrate enhanced functional characteristics compared to those raised against the native peptide. researchgate.netnih.gov
Specifically, anti-1L T-cells show greater sensitivity to the native MART-1(27-35) epitope and are more effective at killing melanoma cells expressing the native antigen. researchgate.netresearchgate.net Furthermore, these T-cells produce high levels of Interferon-gamma (IFN-γ) and readily secrete Interleukin-2 (B1167480) (IL-2), indicating a more robust and complete T-cell activation. researchgate.netoup.com Interestingly, anti-1L T-cells are also insensitive to the inhibitory effects of natural MART-1(27-35) analogues that can antagonize the response of CTLs raised against the cognate peptide. researchgate.netnih.gov This suggests that the 1L superagonist stimulates a different and potentially more effective component of the MART-1-reactive T-cell population. researchgate.net
Analysis of Partial Agonists and Antagonists derived from Self-Proteins
Partial agonists are peptides that can elicit some, but not all, of the effector functions of a T-cell. For example, they might induce cytolysis or the release of certain cytokines like TNF-alpha and IFN-gamma, but fail to stimulate IL-2 production. nih.gov
Antagonists are peptides that can inhibit the T-cell response to the native epitope. They can effectively block the cytolysis of target cells pulsed with the MART-1(27-35) peptide. nih.gov
The existence of these self-derived analogues raises the possibility that the in vivo encounter with such peptides could impair the efficacy of the anti-tumor T-cell response, contributing to the limited success of some immunotherapies. nih.gov The presence of these modulating peptides may contribute to the peripheral maintenance of MART-1 specific CTLs while ultimately dampening their tumor-killing potential. nih.gov
Impact of Peptide Modifications on MHC Binding and T-Cell Recognition
Modifications to the MART-1(27-35) peptide sequence have profound and sometimes paradoxical effects on MHC binding and subsequent T-cell recognition. The central goal of these modifications is to increase the stability of the peptide-MHC (pMHC) complex, which is often correlated with enhanced immunogenicity. nih.gov
As discussed, substituting the P2 anchor residue Ala with Leu (A2L) significantly increases the thermal stability of the pMHC complex, indicating a much stronger binding affinity. nih.gov However, this modification simultaneously ablates recognition by most TCRs specific for the native peptide. nih.govnih.gov Structural and dynamic studies have revealed that this anchor modification enhances the flexibility of both the peptide and the HLA-A2 molecule. frontiersin.orgnih.gov This increased entropy, while contributing to the improved binding affinity, has a negative impact on the thermodynamics of TCR binding, leading to poor recognition. nih.govnih.gov
In contrast, the overlapping MART-1(26-35) decamer peptide and the MART-1(27-35) nonamer adopt strikingly different conformations when bound to HLA-A2, yet T-cells can show broad cross-reactivity towards both. nih.gov This highlights the complexity of TCR recognition, where structural homology of the pMHC complex does not always predict T-cell cross-reactivity. nih.govpdbj.org The introduction of beta-amino acids represents a strategy to uncouple these effects, aiming to enhance MHC binding while preserving a conformation that is still recognizable by specific T-cells. acs.orgnih.gov
| Peptide Variant | Modification Type | Impact on MHC Binding | Impact on T-Cell Recognition | Key Finding |
|---|---|---|---|---|
| A2L (ALGIGILTV) | P2 Anchor Substitution | Increased affinity and stability | Dramatically reduced/ablated | Enhanced binding does not guarantee enhanced recognition due to increased pMHC flexibility. nih.govnih.gov |
| 1L (LAGIGILTV) | P1 Anchor Substitution | No significant change | Enhanced (Superagonist) | Stimulates a more potent and functionally distinct T-cell population. researchgate.netnih.gov |
| [Leu28,β-HIle30] | Anchor + β-Amino Acid | Increased affinity and stability | Partially restored | β-amino acids can rescue recognition lost by deleterious anchor modifications. acs.orgnih.gov |
| Self-Protein Analogues | Natural Sequence Variants | Variable | Partial Agonism or Antagonism | Can modulate and potentially impair the in vivo anti-tumor response. nih.gov |
In Vitro Immunological Characterization and Methodologies
Assessment of T-Cell Activation and Proliferation
The stimulation of T cells with the MART-1(27-35) peptide is a fundamental method to assess antigen-specific responses. These assays typically involve co-culturing peripheral blood mononuclear cells (PBMCs) or purified CD8+ T cells with the MART-1(27-35) peptide. jpt.comresearchgate.net The peptide is often loaded onto antigen-presenting cells (APCs), such as the T2 cell line, which is deficient in transporter associated with antigen processing (TAP) and can be easily pulsed with exogenous peptides. springermedizin.deaai.org
In these assays, successful T-cell stimulation is measured by proliferation, which can be quantified using techniques like carboxyfluorescein succinimidyl ester (CFSE) dilution assays. nih.gov For instance, research has demonstrated that MART-1(27-35) can effectively stimulate the expansion of specific T cells in vitro. jpt.comgoogle.com In one study, after two rounds of stimulation with the MART-1(27-35) epitope polypeptide, a notable percentage of tumor-specific T cells could be detected. google.com Another study showed that weekly stimulation of lymphocytes from HLA-A2.1 positive melanoma patients with the peptide led to the generation of anti-MART-1 T cells. researchgate.net
The following table summarizes findings from a study where T cells were stimulated with MART-1(27-35) peptide.
| Cell Type | Stimulator | Outcome | Reference |
| Donor PBMC | CMV pp65:495–503 peptide, then transduced with MART-1 TCR | Generation of bifunctional T cells reactive with both CMV and MART-1 | springermedizin.de |
| Lymphocytes from HLA-A2.1+ melanoma patients | Autologous irradiated PBMCs pulsed with 1 µM MART-1(27-35) peptide | Generation of anti-MART1 T cells | researchgate.net |
| CD8+ T cells | MART-1(27-35) epitope-loaded dendritic cells | Expansion of MART-1 tetramer-positive population | researchgate.net |
This table is based on data from multiple sources and is for illustrative purposes.
Regulatory T cells (Tregs) are a subset of T cells that can suppress immune responses and are crucial for maintaining self-tolerance. mdpi.com Their role in modulating responses to tumor antigens like MART-1 is of significant interest. In vitro studies have investigated the capacity of Tregs to suppress the proliferation and function of MART-1-specific T cells.
For example, in bystander suppression assays, Tregs specific for one antigen can suppress the activity of T cells specific for another antigen when both antigens are presented by the same APC. frontiersin.org In one such experiment, Tregs specific for a glutamic acid decarboxylase (GAD) antigen were shown to suppress the proliferation of MART-1 CD8+ T cells when activated by their cognate GAD peptide. frontiersin.org This suppression was dependent on Treg activation. frontiersin.org
The mechanisms of Treg suppression are multifaceted and include the secretion of inhibitory cytokines like IL-10 and TGF-β, and the release of granzymes that can induce apoptosis in effector T cells. mdpi.com Understanding how Tregs modulate MART-1(27-35)-specific responses is critical for developing immunotherapies that can overcome these suppressive mechanisms in the tumor microenvironment.
Cytokine Production Profiling (e.g., IFN-γ, IL-2, TNF-α, MIP1β)
Upon recognition of the MART-1(27-35) peptide presented by MHC molecules, activated T cells release a variety of cytokines. Profiling this cytokine production is a key method for characterizing the functional phenotype of the T-cell response. Commonly measured cytokines include interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein 1-beta (MIP-1β). nih.gov
Assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and ELISpot (Enzyme-Linked Immunospot) are frequently used to quantify the secretion of these cytokines from T cells stimulated with MART-1(27-35). springermedizin.deashpublications.orgnih.gov For instance, studies have shown that T cells transduced with a MART-1-specific T-cell receptor (TCR) release significant amounts of IFN-γ when co-cultured with T2 cells pulsed with the MART-1(27-35) peptide. springermedizin.deaai.org
In some cases, T cells specific for MART-1(27-35) have been identified as partial agonists, capable of inducing the release of IFN-γ and TNF-α, but not IL-2. nih.gov Furthermore, multifunctional T cells, which can produce multiple cytokines simultaneously (e.g., IFN-γ, TNF-α, and IL-2), are considered to be particularly effective in anti-tumor immunity. nih.gov
The table below presents a summary of cytokine release by MART-1(27-35) specific T cells from a representative study.
| T-Cell Type | Stimulator | Cytokines Measured | Findings | Reference |
| TIL 5 TCR-transduced CMV peptide stimulated T cells | MART-1(27-35) peptide-loaded T2 cells | IFN-γ | Significant IFN-γ release | springermedizin.de |
| MART-1(27-35) peptide-specific CTL | T2 cells + MART-1 peptide | TNF-α, IFN-γ | Increased release of TNF-α and IFN-γ | aai.org |
| MART-1 TCR-engineered CD4+CD25- T cells | MART-1(27-35) peptide pulsed DC | IFN-γ, TNF-α, IL-2, MIP-1β | Synthesis of Th1 type cytokines | nih.govresearchgate.net |
| MelanA/MART-1-specific CD8+ T cells | APLs and wild-type peptides | IFN-γ | Comparable IFN-γ levels upon exposure to APLs and wild-type peptides at saturating doses | aacrjournals.org |
This table is based on data from multiple sources and is for illustrative purposes.
Cytotoxicity Assays (e.g., 51Cr-Release Assays)
A primary function of CTLs is to directly kill target cells presenting the specific antigen. Cytotoxicity assays are therefore essential for evaluating the effector function of MART-1(27-35)-specific T cells. The chromium-51 (B80572) (51Cr)-release assay has been a standard method for this purpose. aai.orgresearchgate.net
In this assay, target cells, such as melanoma cell lines expressing MART-1 and HLA-A2, or T2 cells pulsed with the MART-1(27-35) peptide, are labeled with 51Cr. aai.org When these target cells are lysed by the CTLs, the released 51Cr into the supernatant is measured, providing a quantitative assessment of cytotoxic activity.
Studies have demonstrated that CTLs generated by in vitro stimulation with the MART-1(27-35) peptide can effectively lyse MART-1 pulsed T2 cells. aai.org Similarly, T cells transduced with a high-avidity MART-1 specific TCR have shown the ability to lyse melanoma tumor cells in 51Cr-release assays. ashpublications.org
The following table shows representative data from a cytotoxicity assay.
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
| MART-1(27–35) peptide-specific CTL | T2 + MART-1(27–35) | 40:1 | ~55% | aai.org |
| MART-1(27–35) peptide-specific CTL | T2 + Flu peptide | 40:1 | ~5% | aai.org |
| PBL transduced with gp100 TCR | mel624 (melanoma cells) | 40:1 | ~60% | ashpublications.org |
| PBL transduced with DMF5 (MART-1) TCR | mel624 (melanoma cells) | 40:1 | ~40% | ashpublications.org |
This table is based on data from a representative study and is for illustrative purposes.
Peptide-MHC Tetramer Staining and Flow Cytometry Analysis
Peptide-MHC tetramers are powerful reagents for the direct visualization, enumeration, and phenotyping of antigen-specific T cells. ashpublications.orgresearchgate.netstanford.edu These reagents consist of four MHC molecules, each bound to the MART-1(27-35) peptide, linked to a fluorescently labeled streptavidin molecule. ashpublications.orgstanford.edu
When incubated with a population of lymphocytes, the tetramers bind with high avidity to T cells expressing the corresponding TCR. These tetramer-positive cells can then be detected and quantified using flow cytometry. researchgate.netstanford.edu This technique has been instrumental in identifying and characterizing MART-1(27-35)-specific T cells directly from patient blood samples without the need for in vitro expansion. stanford.edu
Flow cytometry analysis combined with tetramer staining allows for the determination of the frequency of MART-1-specific T cells within the total CD8+ T-cell population. google.comstanford.edu It also enables the simultaneous analysis of other cell surface markers to define the phenotype of these cells, such as whether they are naive, memory, or effector T cells. stanford.edunih.gov For example, studies have identified circulating CD8+ T-cell populations specific for MART-1(27-35) in melanoma patients, with some exhibiting a memory/effector phenotype and others a naive-like phenotype. stanford.edu
Genetic Engineering of T Cells via TCR Gene Transfer
To enhance the anti-tumor activity of T cells, researchers can genetically engineer them to express a TCR with high affinity for the MART-1(27-35) antigen. This is typically achieved through TCR gene transfer using retroviral or lentiviral vectors. google.comaai.orgaacrjournals.org
The process involves isolating T cells from a patient or a healthy donor and introducing the genes encoding the alpha and beta chains of a high-avidity MART-1-specific TCR. aai.orgoup.com These engineered T cells can then be expanded in vitro before being used for further studies or adoptive cell therapy.
Several studies have successfully transferred MART-1-specific TCR genes into human peripheral blood lymphocytes (PBLs). aai.orgaacrjournals.org These retrovirally transduced PBLs were shown to be reactive to the MART-1 peptide and could recognize and kill HLA-A2+ melanoma cell lines. aai.org This approach not only allows for the generation of a large number of tumor-reactive T cells but also provides a platform to study the relationship between TCR affinity and T-cell function. oup.com For instance, different MART-1 TCRs with varying avidities have been isolated and transferred into T cells to determine which TCRs confer the most potent anti-tumor responses. ashpublications.orgoup.com
Antigen-Presenting Cell (APC) Systems for In Vitro Studies
The in vitro study of the chemical compound MART-1(27-35)(human) heavily relies on various antigen-presting cell (APC) systems to effectively present the peptide to T cells and elicit an immune response. These systems range from natural, professional APCs like dendritic cells to artificially engineered cells designed for optimal antigen presentation.
Dendritic Cells (DCs)
Dendritic cells are widely regarded as the most potent APCs and are extensively used in in vitro studies involving MART-1(27-35). aai.org They can be sourced from healthy donors or melanoma patients and are typically derived from monocytes cultured with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). nih.gov
Methods of Antigen Loading:
Peptide Pulsing: A common method involves directly incubating DCs with the synthetic MART-1(27-35) peptide. aai.orgnih.gov This allows the peptide to bind to HLA-A2 molecules on the DC surface. aai.org Studies have shown that this technique can successfully generate MART-1-specific cytotoxic T lymphocytes (CTLs). aai.org
Genetic Engineering: DCs can be genetically modified to endogenously produce the full-length MART-1 protein. aai.orgnih.gov Adenoviral vectors are frequently used for this purpose, leading to the natural processing of the protein and presentation of the MART-1(27-35) epitope. aai.orgnih.govnih.gov This method has been shown to induce both CD8+ and CD4+ T cell responses. nih.gov
Research Findings:
DCs transduced with an adenovirus expressing MART-1 (AdVMART1) can stimulate MART-1(27-35)-specific tumor-infiltrating lymphocytes to produce IFN-γ. aai.org
Genetically engineered DCs have been shown to generate MART-1(27-35) peptide-specific, class I-restricted CTLs from the peripheral blood lymphocytes of normal donors. aai.org
Both peptide-pulsed and genetically modified DCs have been found to be functionally equivalent in their ability to induce tumor-specific CTL responses in melanoma patients. nih.gov
DCs generated in the presence of IL-10, which typically have an inhibitory phenotype, can still efficiently process and present the MART-1 antigen when it is synthesized internally via an adenoviral vector. nih.gov
Targeting DCs with nanoparticles coated with anti-DEC-205 antibodies and carrying the MART-1(27-35) peptide has been shown to enhance cross-presentation to CD8+ T-cells. dovepress.com
Artificial Antigen-Presenting Cells (aAPCs)
To overcome the limitations and variability of using primary cells, various artificial APC systems have been developed. These "off-the-shelf" systems offer a standardized method for T cell stimulation. frontiersin.org
Types of aAPCs:
Cell-Based aAPCs: These are often derived from cell lines, such as the K562 erythroleukemia line or mouse fibroblast NIH/3T3 cells, which are genetically modified to express necessary components for T cell activation. frontiersin.orgaacrjournals.orgnih.gov These components typically include HLA-A*0201, costimulatory molecules like CD80, CD70, and 4-1BBL, and the MART-1 peptide itself. frontiersin.orgaacrjournals.orgnih.gov
Acellular aAPCs: These can be liposome-based systems that incorporate activating monoclonal antibodies (e.g., anti-CD3, anti-CD28) to mimic the T-cell synapse. haematologica.org
Research Findings:
aAPCs engineered to endogenously process a fusion protein containing the MART-1(27-35) sequence can effectively prime and expand antitumor CD8+ T cells. aacrjournals.org
NIH/3T3-based aAPCs expressing HLA-A*0201 and an analogue peptide of MART-1 have been shown to rapidly expand numerous, highly functional, and pure MART-1-specific CTLs from both healthy donors and melanoma patients. frontiersin.org
K562-based aAPCs expressing CD80, CD70, and 4-1BBL were most efficient in expanding functional T cells specific for the MART-1(26-35) epitope when transfected with MART-1 mRNA. nih.gov
aAPCs that secrete IL-21 have been shown to significantly enhance the expansion of MART-1 specific CTLs compared to non-secreting aAPCs. aacrjournals.org
Other APC Systems
T2 Cells: The T2 cell line, which is deficient in Transporter associated with Antigen Processing (TAP), is an effective APC for peptide presentation because it has empty HLA-A*0201 molecules on its surface that can be readily loaded with exogenous peptides like MART-1(27-35). rupress.orgignytebio.com They have been used to assess the specificity of CTLs and to compare APC efficiency with DCs. rupress.org
B Cells: While primarily known for antibody production, B cells can also function as professional APCs. nih.gov Epstein-Barr virus-transformed B cell lines (EBV-B) that are HLA-DR4+ have been used to screen for CD4+ T cell reactivity to potential DR4-binding MART-1 peptides. pnas.org
Monocytes: While not as potent as DCs, monocytes can be used as APCs. However, studies have shown that for activating naive T cells against self-antigens like MART-1, professional APCs like DCs are required, whereas monocytes were not effective. rupress.org
Interactive Data Tables
Conceptual Frameworks for Immunotherapy Research
Basic Principles of Epitope-Based Immunization Strategies
Epitope-based immunization strategies form a cornerstone of modern cancer immunotherapy, focusing on the principle of directing the host's immune system to recognize and eliminate tumor cells by targeting specific, short peptide fragments of tumor-associated antigens (TAAs) presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. The Melanoma Antigen Recognized by T-cells 1 (MART-1), and specifically its nonamer peptide fragment spanning amino acids 27-35 (sequence: AAGIGILTV), is one of the most well-characterized TAA epitopes and serves as a paradigm for this approach. aai.orgbpsbioscience.com
The fundamental premise is that by administering these specific epitopes, often as synthetic peptides, it is possible to expand the population of cytotoxic T lymphocytes (CTLs) that can recognize this peptide when it is presented by HLA-A0201 molecules on the surface of melanoma cells. aai.org The MART-1(27-35) epitope is considered immunodominant in HLA-A0201-positive individuals, meaning that a significant portion of the anti-melanoma T-cell response is naturally directed against this specific peptide. aai.org This makes it a highly attractive target for therapeutic vaccination.
Research has explored various strategies to enhance the immunogenicity of the MART-1(27-35) peptide. These include its incorporation into multi-epitope vaccines, where it is combined with other melanoma-associated epitopes like those from gp100 and tyrosinase. nih.govclinicaltrials.gov This approach aims to induce a broader and more robust anti-tumor immune response, potentially circumventing tumor escape through the loss of a single antigen.
Furthermore, the use of adjuvants is a critical component of epitope-based immunization. Adjuvants are substances that boost the immune response to an antigen. In clinical trials, the MART-1(27-35) peptide has been administered with adjuvants such as Montanide ISA-51 and immunomodulators like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and TLR-9 agonists. nih.gov These agents help to activate dendritic cells (DCs), the most potent antigen-presenting cells (APCs), which are crucial for priming and activating naive T cells. nih.gov DC-based vaccination, where DCs are loaded with the MART-1(27-35) epitope ex vivo before being re-infused into the patient, represents a more direct way to ensure efficient antigen presentation and T-cell activation. nih.gov
| Immunization Strategy | Key Components | Objective | Reference |
| Single Peptide Vaccination | MART-1(27-35) peptide | Induce/expand a specific CTL population against the immunodominant epitope. | aai.org |
| Multi-Epitope Vaccination | MART-1(27-35), gp100, Tyrosinase peptides | Generate a broad-based immune response to multiple tumor antigens. | nih.govclinicaltrials.gov |
| Adjuvant Combination | Peptides + Montanide ISA-51, GM-CSF, TLR-9 Agonist | Enhance the magnitude and quality of the T-cell response. | nih.gov |
| Dendritic Cell (DC) Vaccination | Ex vivo peptide-pulsed autologous DCs | Optimize antigen presentation and initiate a potent primary immune response. | nih.gov |
Strategies to Overcome Immune Tolerance and Escape Mechanisms in the Context of MART-1(27-35)
Despite the promise of targeting the MART-1(27-35) epitope, a significant challenge in cancer immunotherapy is the ability of tumors to evade immune destruction. Melanoma cells employ several mechanisms to induce immune tolerance and escape recognition by MART-1-specific T cells.
One of the most common escape mechanisms is the downregulation or complete loss of the target antigen. nih.gov Tumor cells can cease to express the MART-1 protein, thereby eliminating the source of the MART-1(27-35) peptide. Consequently, even a robust population of MART-1-specific CTLs becomes ineffective as there is no target to recognize. nih.govaai.org Similarly, tumors can lose or downregulate the expression of the specific MHC molecule required for antigen presentation, in this case, HLA-A*0201. nih.gov This renders the tumor cells invisible to CTLs, irrespective of continued MART-1 expression.
Defects in the antigen processing and presentation machinery (APM) represent another critical escape pathway. For an epitope to be presented, the source protein (MART-1) must be degraded by the proteasome, and the resulting peptides transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). oncotarget.com IFN-γ, a key cytokine in anti-tumor immunity, can paradoxically contribute to immune escape by inducing components of the immunoproteasome that may inefficiently process the MART-1 protein or even destroy the MART-1(27-35) epitope. vumc.org
The phenomenon of "immune editing" or "immuno-selection" describes how the pressure exerted by the immune system can drive the evolution of tumor variants that are no longer recognized. aai.org Studies have documented cases where an initial dominant T-cell response to MART-1(27-35) leads to the elimination of MART-1-positive tumor cells, allowing for the outgrowth of a recurrent tumor that has lost the epitope but may present other antigens, such as those derived from tyrosinase. aai.org This highlights the dynamic interplay between the immune system and the evolving tumor.
Strategies to counteract these escape mechanisms are a major focus of research:
Combination Therapies: Combining MART-1-based vaccination with other therapeutic modalities. For instance, targeted therapies like BRAF/MEK inhibitors can increase the immunogenicity of melanoma cells by enhancing the expression of melanoma antigens and promoting T-cell infiltration. oncotarget.com
Targeting Multiple Antigens: As seen in multi-epitope vaccines, targeting several TAAs simultaneously reduces the probability of complete immune escape through the loss of a single antigen. nih.gov
Overcoming T-cell Exhaustion: The chronic presence of tumor antigens can lead to T-cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like PD-1 and CTLA-4. oncotarget.com Checkpoint inhibitor antibodies that block these receptors can restore the function of exhausted MART-1-specific T cells.
Adoptive Cell Therapy: Transferring large numbers of highly active, ex vivo expanded T cells (either tumor-infiltrating lymphocytes or genetically engineered T cells) can provide an overwhelming effector force that may overcome local immunosuppressive mechanisms within the tumor microenvironment. amegroups.orgnih.gov
| Escape Mechanism | Description | Consequence | Counter-Strategy | Reference |
| Antigen Loss | Tumor cells stop expressing the MART-1 protein. | No target epitope for CTLs to recognize. | Target multiple antigens; Adoptive cell therapy. | nih.govaai.org |
| MHC Downregulation | Loss or reduced expression of HLA-A*0201 on the tumor surface. | Inability to present the MART-1 epitope to CTLs. | Therapies to upregulate MHC expression (e.g., IFN-γ, though effects can be complex). | nih.gov |
| APM Defects | Impaired function of proteasome or TAP transporter. | Inefficient processing of MART-1 and/or transport of the peptide. | Use of therapies that are independent of endogenous processing (e.g., TCR-engineered T-cells). | oncotarget.comvumc.org |
| Immune Editing | Selection for tumor variants that have lost the immunodominant epitope. | Shift in tumor antigen landscape, rendering initial response obsolete. | Monitor immune response and adapt therapy; Target subdominant epitopes. | aai.org |
Rational Design of Peptide Antigens for Enhanced T-Cell Responses
The native MART-1(27-35) peptide possesses suboptimal immunogenicity, partly due to its relatively weak binding affinity for the HLA-A0201 molecule. This has spurred extensive research into the rational design of modified peptide analogues, or "heteroclitic" peptides, with improved immunological properties. The primary goal is to create peptides that bind to HLA-A0201 with higher affinity and stability, leading to more potent and sustained T-cell activation.
A key strategy involves modifying the amino acid residues at "anchor" positions within the peptide. These anchor residues fit into specific pockets within the peptide-binding groove of the MHC molecule and are critical for the stability of the peptide-MHC (pMHC) complex. For the HLA-A*0201-restricted MART-1(27-35) epitope (AAGIGILTV), the amino acid at position 2 (Alanine) is a primary anchor.
One of the most studied modifications is the substitution of Alanine (B10760859) at position 27 of the full MART-1 protein (position 2 of the nonamer epitope) with Leucine (B10760876) (A27L or L2). This results in the analogue peptide LAGIGILTV. This single substitution significantly enhances the peptide's binding affinity for HLA-A*0201. researchgate.netnih.gov T cells generated in vitro using this "superagonist" variant demonstrate enhanced functional characteristics, including greater sensitivity to the native MART-1(27-35) peptide and increased production of effector cytokines like IFN-γ. researchgate.netnih.gov
Further research has explored more complex modifications, including the introduction of non-proteogenic amino acids or double substitutions. For example, combining a Leucine substitution at position 2 with the introduction of a β-amino acid residue at a position predicted to interact with the T-cell receptor (TCR) has been shown to further increase MHC affinity and complex stability. acs.orgnih.gov The analogue [Leu28,β-HIle30]MART-1(27-35) not only binds with higher affinity but also demonstrates a more prolonged complex stability compared to the single-substitution analogue. nih.gov These rationally designed mimics can elicit more powerful anti-tumor T-cell responses, potentially overcoming the weak immunogenicity of the natural epitope. acs.orgnih.govaai.org
| Peptide Analogue | Sequence | Modification Strategy | Enhanced Property | Reference |
| Native MART-1(27-35) | AAGIGILTV | - | Baseline | aai.org |
| MART-1(26-35, 27L) | LAGIGILTV | Substitution at anchor position 2 (Ala -> Leu) | Increased MHC binding affinity; Enhanced T-cell activation (superagonist). | researchgate.netnih.gov |
| [Leu28,β-HIle30]MART-1(27-35) | AL Gβ-HIle GILTV | Double substitution: Anchor residue (P2) and TCR contact residue (P4) with a β-amino acid. | Higher MHC affinity and prolonged complex stability. | nih.gov |
Development of TCR-Engineered T-Cell Approaches based on MART-1(27-35) Specificity
Adoptive cell therapy (ACT) with genetically engineered T cells represents a powerful strategy to overcome many of the limitations of peptide vaccines. This approach involves isolating a patient's own peripheral blood lymphocytes (PBLs), genetically modifying them ex vivo to express a T-cell receptor (TCR) with high affinity for a specific tumor antigen, and then infusing these engineered cells back into the patient. For melanoma, T cells engineered to express TCRs specific for the HLA-A*0201-restricted MART-1(27-35) epitope have been a major focus of clinical development. amegroups.orgnih.gov
The process begins with the identification and cloning of α and β chains from a TCR known to have high avidity for the MART-1(27-35)/HLA-A*0201 complex. These TCRs are often isolated from tumor-infiltrating lymphocytes (TILs) of patients who demonstrated a strong clinical response to melanoma. amegroups.org These TCR genes are then inserted into a retroviral or lentiviral vector, which is used to transduce the patient's PBLs. This endows a large population of T cells with the desired anti-tumor specificity.
Several different MART-1-specific TCRs have been evaluated in clinical trials. Early trials utilized the DMF4 TCR. amegroups.org Subsequent studies used the higher-affinity DMF5 TCR, derived from the same patient, which demonstrated improved clinical responses. amegroups.org Another high-affinity TCR, named 1D3HMCys, was selected from a vaccinated patient and further optimized by replacing human constant domains with murine counterparts and introducing an extra cysteine bond to enhance TCR expression and preferential pairing of the transgenic chains. nih.gov
Clinical trials have demonstrated that the infusion of MART-1 TCR-engineered T cells can mediate objective tumor regression in patients with advanced, refractory melanoma. amegroups.orgnih.govaacrjournals.org Response rates have varied depending on the specific TCR used, the T-cell culture conditions, and the patient population. For instance, an early trial using the DMF4 TCR reported a 12% objective response rate (2 out of 17 patients), while a subsequent trial with the higher-affinity DMF5 TCR reported a 30% response rate (6 out of 20 patients). amegroups.org A trial using the highly optimized 1D3HMCys TCR also showed partial responses in 18% of assessable patients, but was associated with significant "on-target, off-tumor" toxicity due to the high reactivity of the engineered cells against normal melanocytes in the skin, eyes, and ears. nih.gov
These studies confirm the potent anti-tumor activity of MART-1 TCR-engineered T cells but also highlight the critical balance between efficacy and safety. The persistence of the transferred T cells in the patient's circulation has been shown to correlate with clinical outcome. aacrjournals.org
| TCR Designation | Source/Modification | Key Findings in Clinical Trials | Reference |
| DMF4 | Isolated from a responding melanoma patient's TIL. | Modest objective response rate (~12%) in metastatic melanoma. | amegroups.org |
| DMF5 | Higher-affinity TCR from the same patient as DMF4. | Improved objective response rate (~30%) compared to DMF4. | amegroups.org |
| 1D3HMCys | High-affinity TCR from a vaccinated patient; murine constant regions, extra cysteine bond. | Partial responses (18%) but significant on-target, off-tumor toxicity leading to trial termination. | nih.gov |
| F5 | - | Combined with DC vaccination, resulted in tumor regression in 69% of treated patients. | aacrjournals.org |
Q & A
Basic Research Questions
Q. What are the structural characteristics of MART-1(27-35), and how do they influence its immunogenicity in melanoma studies?
- Answer : MART-1(27-35) is a 9-mer peptide (sequence: AAGIGILTV) derived from residues 27–35 of the Melan-A/MART-1 protein. Its molecular formula is C₃₇H₆₇N₉O₁₁ (molecular weight: 813.98 Da), with a hydrophobic profile critical for HLA-A*0201 binding and T-cell receptor (TCR) recognition . The peptide's immunogenicity arises from its ability to form stable complexes with HLA-A2, enabling cytotoxic T lymphocytes (CTLs) to recognize and target melanoma cells . Structural analyses (e.g., X-ray crystallography) highlight conformational flexibility in the peptide backbone, which may enhance cross-reactivity with diverse TCRs .
Q. How should MART-1(27-35) be stored and handled to maintain stability in experimental settings?
- Answer : MART-1(27-35) is provided as a lyophilized powder. For long-term stability:
- Store at -20°C (up to 1 year) or -80°C (up to 2 years) in airtight, light-protected containers .
- Reconstitute in sterile water or PBS to working concentrations (e.g., 1 mg/mL). Avoid freeze-thaw cycles, as repeated cycles degrade peptide integrity .
- Validate peptide quality post-reconstitution using HPLC or mass spectrometry to confirm >95% purity .
Q. What is the role of HLA-A2 restriction in T-cell recognition of MART-1(27-35)?
- Answer : HLA-A*0201 presents MART-1(27-35) on melanoma cell surfaces, enabling TCRs on CD8+ T cells to recognize the peptide-MHC complex. This interaction triggers CTL-mediated lysis of tumor cells. Studies show that TCR affinity for the peptide-MHC complex correlates with clinical efficacy in adoptive T-cell therapies . Experimental models using HLA-A2-transgenic mice or human PBMCs confirm the peptide's immunodominance in HLA-A2+ populations .
Advanced Research Questions
Q. How can researchers optimize in vitro T-cell activation assays using MART-1(27-35) to study antigen-specific cytotoxicity?
- Answer : Key steps include:
- Antigen presentation : Load dendritic cells or artificial antigen-presenting cells (aAPCs) with 1–10 µM MART-1(27-35) for 4–6 hours .
- Co-culture conditions : Use a 1:1–1:5 effector-to-target ratio in RPMI-1640 + 5% human AB serum + 300 IU/mL IL-2. Measure cytotoxicity via flow cytometry (e.g., CFSE/7-AAD labeling) or IFN-γ ELISpot .
- Controls : Include irrelevant HLA-A2-binding peptides (e.g., HIV pol) to confirm specificity.
Q. What methodologies are recommended for analyzing TCR-peptide-MHC interactions involving MART-1(27-35)?
- Answer :
- Structural biology : X-ray crystallography (e.g., PDB ID 3QDJ) resolves atomic-level details of TCR-DMF5 binding to MART-1(27-35)-HLA-A2 complexes, revealing cross-reactivity mechanisms .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, on/off rates) between soluble TCRs and peptide-MHC .
- Tetramer staining : Use HLA-A2/MART-1(27-35) tetramers to isolate antigen-specific T cells from patient samples .
Q. How do epitope mimicry and cross-reactive peptides influence the CTL response to MART-1(27-35) in melanoma patients?
- Answer : Database searches identify microbial or self-peptides (e.g., HSV-1 glycoprotein C-derived peptides) with sequence homology to MART-1(27-35). These mimics can prime cross-reactive CTLs in vivo, amplifying anti-tumor responses. For example, 30% of MART-1-reactive T cells recognize HSV-1 peptides, suggesting microbial exposure may enhance endogenous immunity . However, cross-reactivity risks autoimmune toxicity, necessitating careful validation using peptide-pulsed target cells in cytotoxicity assays .
Q. What experimental strategies mitigate activation-induced cell death (AICD) in MART-1(27-35)-reactive T cells during immunotherapy studies?
- Answer : AICD occurs due to excessive ROS production post-TCR engagement. Strategies include:
- Antioxidant supplementation : Catalase overexpression reduces ROS, improving T-cell survival in co-cultures .
- Checkpoint inhibition : Anti-PD-1 antibodies enhance T-cell persistence in ex vivo models .
- Cytokine modulation : Lower IL-2 concentrations (50–100 IU/mL) reduce activation stress while maintaining proliferation .
Data Contradictions and Resolution
- Molecular weight discrepancies : and report a molecular weight of 813.98 Da, while cites 874.03 Da. This likely stems from synthesis variations (e.g., salt forms or modifications). Always verify peptide identity via mass spectrometry .
- Immunogenicity variability : Some studies report robust CTL responses to MART-1(27-35), while others note clonal exhaustion. This may reflect differences in TCR avidity or patient HLA haplotype diversity. Use single-cell TCR sequencing to correlate clonality with functional outcomes .
Methodological Best Practices
- Statistical rigor : Report means ± SEM with p-values adjusted for multiple comparisons (e.g., Bonferroni). Define significance thresholds (p < 0.05) a priori .
- Replicability : Detail peptide synthesis protocols (e.g., solid-phase synthesis, Gilson synthesizer) and quality control steps (e.g., >95% HPLC purity) .
- Ethical compliance : Follow NIH guidelines for preclinical studies, including animal welfare and sample anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
